2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)-
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Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with dichloro and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- typically involves multi-step organic reactions. One common method includes the chlorination of a furanone precursor followed by the introduction of the methoxyphenoxy group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(4-hydroxyphenoxy)-
- 2(5H)-Furanone, 3,4-dichloro-5-(4-aminophenoxy)-
- 2(5H)-Furanone, 3,4-dichloro-5-(4-nitrophenoxy)-
Uniqueness
Compared to similar compounds, 2(5H)-Furanone, 3,4-dichloro-5-(4-methoxyphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may contribute to its biological activity.
Properties
CAS No. |
647831-99-0 |
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Molecular Formula |
C11H8Cl2O4 |
Molecular Weight |
275.08 g/mol |
IUPAC Name |
3,4-dichloro-2-(4-methoxyphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O4/c1-15-6-2-4-7(5-3-6)16-11-9(13)8(12)10(14)17-11/h2-5,11H,1H3 |
InChI Key |
FCEXMCMIAZJEPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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